"3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid" properties
"3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid" properties
An In-Depth Technical Guide to 3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid, a halogenated and nitrated diaryl ether derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally analogous molecules to offer expert insights into its physicochemical properties, a plausible synthetic route, anticipated analytical characteristics, and potential applications. The core structure suggests its utility as a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical sectors. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Molecular Identity and Physicochemical Properties
3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid (CAS Number: 1306184-98-4) is a complex organic molecule characterized by a diaryl ether linkage connecting a chlorinated benzoic acid ring and a fluorinated nitrobenzene ring.[1] These features—multiple halogen substituents, a nitro group, and a carboxylic acid—make it a versatile, albeit potentially reactive, building block in synthetic chemistry.
Caption: Chemical structure of 3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1306184-98-4 | [1] |
| Molecular Formula | C₁₃H₇ClFNO₅ | [1] |
| Molecular Weight | 311.65 g/mol | [1] |
| Physical Form | Powder | [1] |
| InChIKey | AZQMROQQMUOPKW-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room Temperature |[1] |
Synthesis and Mechanistic Considerations
The causality behind this choice lies in its reliability for forming C-O bonds between two sterically hindered or electronically deactivated aromatic rings, which is the case here. Two primary pathways are feasible:
-
Reaction of 3-chloro-4-hydroxybenzoic acid with 1,4-difluoro-2-nitrobenzene.
-
Reaction of 4-fluoro-2-nitrophenol with 3-chloro-4-fluorobenzoic acid.
Pathway 2 is often preferred as the phenoxide nucleophilicity is enhanced by the electron-withdrawing nitro group, while the halogen on the benzoic acid ring is activated towards nucleophilic aromatic substitution.
Caption: Proposed workflow for the synthesis via Ullmann condensation.
Experimental Protocol (Proposed)
This protocol is a self-validating system; successful synthesis must be confirmed by the analytical methods described in the subsequent section.
-
Reactant Preparation: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-nitrophenol (1.0 eq), 3-chloro-4-fluorobenzoic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Product Isolation (Workup): After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
-
Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to yield 3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid as a solid powder.
Anticipated Spectroscopic and Analytical Characterization
While specific spectral data is not published, the structure allows for the prediction of key features necessary for its identification and confirmation.
-
¹H NMR: The spectrum is expected to be complex due to the two substituted aromatic rings. Protons on the benzoic acid ring will appear as a distinct spin system from those on the nitrophenyl ring. Protons ortho to the strongly electron-withdrawing nitro and carboxylic acid groups will be shifted significantly downfield. Coupling between the fluorine atom and adjacent protons (³JHF) should be observable.
-
¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). Carbons directly bonded to fluorine will show a large C-F coupling constant (¹JCF).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O carbonyl stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-O-C ether stretches (~1250 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁻ or [M-H]⁻ should be readily observable in negative ion mode ESI-MS, corresponding to a mass of approximately 311.65 Da. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a critical diagnostic feature, showing a characteristic M and M+2 peak pattern.
Reactivity and Potential Applications
The true value of 3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid lies in its potential as a versatile synthetic intermediate. Structurally related compounds are crucial precursors in the synthesis of pharmaceuticals and agrochemicals.[3][4]
-
Agrochemicals: The 5-(substituted-phenoxy)-2-nitrobenzoic acid scaffold is the core of several potent herbicides, such as Acifluorfen.[2][5] The title compound is a direct analogue and could be used to synthesize novel herbicidal agents. The nitro group can be reduced to an amine, and the carboxylic acid can be converted to an ester or amide, providing multiple handles for further chemical modification.
-
Pharmaceuticals: Halogenated aromatic compounds are prevalent in medicinal chemistry. The quinolone class of antibiotics, for example, often incorporates a halogenated benzoic acid core.[6][7] This compound could serve as a starting material for multi-step syntheses of new therapeutic candidates.
-
Materials Science: Substituted benzoic acids can be used in the formulation of polymers to enhance properties like thermal stability or as building blocks for metal-organic frameworks (MOFs).[3]
Caption: Potential of the title compound as a synthetic building block.
Safety, Handling, and Storage
Authoritative Note: A specific Safety Data Sheet (SDS) for 3-Chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid is not available in public databases. Therefore, this compound must be handled with the utmost caution, assuming it is hazardous. The following recommendations are based on data for structurally similar chemicals, such as 4-chloro-3-nitrobenzoic acid and other halogenated aromatic acids.[8][9][10]
-
Hazard Assessment: Based on its functional groups, potential hazards include:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is significant, a particulate filter respirator may be necessary.[11]
-
-
Handling and Storage:
References
- Google Patents. Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof.
-
MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
PrepChem.com. Synthesis of 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid. [Link]
-
University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]
-
ResearchGate. 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]
-
Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
Sources
- 1. 3-chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid | 1306184-98-4 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemos.de [chemos.de]
